

# Zidesamtinib: A Macrocyclic Tyrosine Kinase Inhibitor for ROS1-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Zidesamtinib** (NVL-520) is a next-generation, macrocyclic tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of ROS1-fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Engineered for high potency against both wild-type and mutated ROS1 kinase domains, **Zidesamtinib** exhibits a favorable safety profile, attributed to its selectivity and ability to penetrate the central nervous system (CNS). This technical guide provides a comprehensive overview of **Zidesamtinib**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays, intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

ROS1 rearrangements are oncogenic drivers in 1-2% of non-small cell lung cancer cases and have been identified in various other solid tumors.[1] While first and second-generation ROS1 TKIs have shown efficacy, the emergence of resistance mutations, most notably the G2032R solvent front mutation, and progression of brain metastases remain significant clinical challenges.[1] **Zidesamtinib** is a novel, brain-penetrant, macrocyclic ROS1-selective inhibitor designed to overcome these limitations.[1][3] Its unique structure allows it to potently inhibit a wide range of ROS1 mutations while sparing the structurally related tropomyosin receptor kinase (TRK) family, thereby potentially avoiding the neurological adverse events associated with dual TRK/ROS1 inhibitors.[1][3]



#### **Mechanism of Action**

**Zidesamtinib** is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase. It competitively binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This disruption of oncogenic signaling leads to the inhibition of proliferation and survival of ROS1-driven tumor cells. A key feature of **Zidesamtinib** is its macrocyclic structure, which contributes to its high affinity and selectivity.[1]

### **ROS1 Signaling Pathways**

Constitutively active ROS1 fusion proteins drive tumor growth and survival through the activation of several downstream signaling cascades, including:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.
- PI3K-AKT-mTOR Pathway: Regulates cell growth, metabolism, and survival.
- JAK-STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.

**Zidesamtinib**'s inhibition of ROS1 effectively blocks these critical downstream pathways.





Click to download full resolution via product page

Zidesamtinib inhibits ROS1, blocking downstream signaling pathways.

## **Quantitative Data**



# Preclinical Efficacy: In Vitro Kinase and Cell-Based Assays

**Zidesamtinib** demonstrates potent inhibition of wild-type ROS1 and a broad range of clinically relevant resistance mutations, including the solvent front G2032R mutation. Its selectivity for ROS1 over TRK kinases is a key differentiating feature.

| Target              | Zidesamti<br>nib IC50<br>(nM) | Crizotinib<br>IC50 (nM) | Entrectini<br>b IC50<br>(nM) | Repotrect<br>inib IC50<br>(nM) | Lorlatinib<br>IC50 (nM) | Taletrecti<br>nib IC50<br>(nM) |
|---------------------|-------------------------------|-------------------------|------------------------------|--------------------------------|-------------------------|--------------------------------|
| ROS1<br>(Wild-Type) | 0.7                           | 1.7                     | 0.2                          | 0.07                           | 0.9                     | 1.5                            |
| ROS1<br>G2032R      | 7.9                           | 180                     | 45                           | 3.9                            | 22                      | 25                             |
| ROS1<br>D2033N      | 1.2                           | 1.9                     | 0.3                          | 0.1                            | 1.1                     | 1.8                            |
| ROS1<br>S1986F      | 0.8                           | 2.5                     | 0.4                          | 0.1                            | 1.0                     | 1.6                            |
| ROS1<br>L2026M      | 1.5                           | 5.0                     | 0.8                          | 0.2                            | 2.1                     | 3.2                            |
| TRKA                | >1000                         | 3.8                     | 1.6                          | 5.6                            | 1.1                     | 1.2                            |
| TRKB                | >1000                         | 45                      | 3.1                          | 15                             | 17                      | 2.1                            |
| TRKC                | >1000                         | 2.7                     | 2.2                          | 3.4                            | 0.6                     | 0.9                            |

Data compiled from publicly available preclinical data. Exact values may vary between different studies and assay conditions.

### Clinical Efficacy: ARROS-1 Phase 1/2 Trial

The ARROS-1 trial is a Phase 1/2 study evaluating the safety and efficacy of **Zidesamtinib** in patients with advanced ROS1-positive solid tumors.[5][6]



| Patient Population                  | Objective<br>Response Rate<br>(ORR) | Duration of<br>Response (DOR) | Intracranial ORR<br>(IC-ORR) |
|-------------------------------------|-------------------------------------|-------------------------------|------------------------------|
| TKI-Naïve                           | 89%                                 | Not Reached (NR)              | 83%                          |
| TKI-Pretreated (≥1 prior TKI)       | 44%                                 | 22 months                     | 50%                          |
| TKI-Pretreated (2+ prior TKIs)      | 41%                                 | 12 months                     | NR                           |
| TKI-Pretreated with G2032R mutation | 54%                                 | NR                            | NR                           |

Data as of the latest public disclosures and are subject to change.[5][6][7][8][9][10]

### **Safety Profile**

**Zidesamtinib** has been generally well-tolerated in clinical trials.[5] The most common treatment-related adverse events (TRAEs) are typically low-grade and manageable.

| Adverse Event (All Grades) | Percentage of Patients |  |  |
|----------------------------|------------------------|--|--|
| Peripheral Edema           | ~30%                   |  |  |
| Constipation               | ~15%                   |  |  |
| Fatigue                    | ~15%                   |  |  |
| Nausea                     | <10%                   |  |  |
| Dizziness                  | <10%                   |  |  |

Note: The safety profile is consistent with a ROS1-selective, TRK-sparing mechanism, with a low incidence of TRK-related neurological adverse events.[5]

# Experimental Protocols ENU-Based Accelerated Mutagenesis Screen



This protocol is designed to predict potential resistance mutations to **Zidesamtinib**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuvalent to Present First PRO Data for Zidesamtinib at IASLC ASCO | NUVL Stock News [stocktitan.net]
- 4. PD-L1/p-STAT3 promotes the progression of NSCLC cells by regulating TAM polarization -PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilcn.org [ilcn.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Zidesamtinib Shows Activity in Pretreated and Tyrosine Kinase Inhibitor—Naive Patients With ROS1-Positive NSCLC The ASCO Post [ascopost.com]
- 9. WCLC 2025: Zidesamtinib shows durable responses in ROS1 TKI pre-treated NSCLC, including patients with CNS disease and ROS1 G2032R mutations - ecancer [ecancer.org]
- 10. Zidesamtinib Demonstrates Responses in ROS1-Positive NSCLC After Prior TKI Treatment The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Zidesamtinib: A Macrocyclic Tyrosine Kinase Inhibitor for ROS1-Positive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856204#zidesamtinib-as-a-macrocyclic-tyrosine-kinase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com